

# Application of Ethyl Methyl Sulfone in High-Performance Lithium-Ion Battery Electrolytes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl methyl sulfone

Cat. No.: B1359786

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## Introduction

**Ethyl methyl sulfone** (EMS) is a promising solvent for lithium-ion battery (LIB) electrolytes, primarily due to its exceptional oxidative stability, which is crucial for the development of high-voltage cathode materials.[1][2][3][4] Sulfone-based electrolytes are considered a viable alternative to conventional organic carbonate-based electrolytes, offering the potential for increased energy density in next-generation LIBs.[1][2][3][4] Furthermore, EMS is environmentally friendly and possesses a high flash point, contributing to the overall safety of the battery.[1][5] However, the widespread adoption of EMS has been hindered by challenges such as high viscosity and incompatibility with standard graphite anodes.[1][2][3][4] This application note details the use of EMS in LIB electrolytes, focusing on strategies to overcome its limitations and providing protocols for its evaluation.

## Key Advantages and Challenges of Ethyl Methyl Sulfone

### Advantages:

- **High Oxidative Stability:** EMS exhibits remarkable stability at high potentials, making it suitable for use with high-voltage cathodes.[1][6] Some studies suggest stability up to 5.8 V.[6]
- **Enhanced Safety:** The high flash point of EMS reduces the flammability of the electrolyte, a critical safety consideration for LIBs.[1]

- Environmental Benignity: EMS is considered an environmentally friendly solvent.[1][5]

#### Challenges:

- High Viscosity: The inherent high viscosity of sulfones leads to lower ionic conductivity compared to carbonate-based electrolytes.[1][7]
- Graphite Anode Incompatibility: EMS-based electrolytes are prone to decomposition on graphite anodes, preventing the formation of a stable solid electrolyte interphase (SEI).[1][5]
- Poor Wettability: The high viscosity of EMS can also lead to poor wetting of polyolefin separators.[6]

## Strategies for Performance Enhancement

To address the challenges associated with EMS, researchers have successfully employed additives and co-solvents.

- Fluoroethylene Carbonate (FEC) as an SEI-forming Additive: The addition of FEC to EMS-based electrolytes has been shown to be essential for creating a stable SEI on graphite anodes.[1] This prevents the continuous decomposition of the electrolyte and enables stable cycling.[1] An optimal concentration of 4% FEC in a 1 M LiPF<sub>6</sub> in EMS electrolyte has demonstrated stable long-term cycling performance in graphite/Li cells.[1]
- Ethylene Acetate (EA) as a Co-solvent: To mitigate the high viscosity and improve ionic conductivity, low-viscosity co-solvents like ethylene acetate (EA) can be introduced.[1] The addition of EA in a 1:1 ratio with EMS has been shown to enhance the electrolyte's conductivity and improve the overall performance of NMC/graphite cells.[1]

## Quantitative Performance Data

The following tables summarize the electrochemical performance of various EMS-based electrolyte formulations.

Table 1: Ionic Conductivity of Different Electrolyte Formulations

Electrolyte Composition	Temperature (°C)	Ionic Conductivity (mS/cm)
1 M LiPF <sub>6</sub> in EMS + 4% FEC	20	~1.5
1 M LiPF <sub>6</sub> in EA + 4% FEC	20	~8.0
1 M LiPF <sub>6</sub> in EMS:EA (1:1) + 4% FEC	20	~4.5
1 M LiPF <sub>6</sub> in EC/DEC (3:7)	20	~9.5
Data extracted from conductivity measurements presented in scientific literature. <a href="#">[1]</a>		

Table 2: Cycling Performance of Graphite/Li Cells with EMS-based Electrolytes

Electrolyte Composition	Cycle Number	Specific Discharge Capacity (mAh/g)	Coulombic Efficiency (%)
1 M LiPF <sub>6</sub> in EMS:EA (1:1) + 4% FEC	5	353	>99
1 M LiPF <sub>6</sub> in EMS:EA (1:1) + 4% FEC	100	Stable, no fading	>99
Performance data based on galvanostatic cycling tests. <a href="#">[1]</a>			

Table 3: Electrochemical Stability Window of EMS-based Electrolytes

Electrolyte Composition	Anodic Stability Limit (V vs. Li/Li <sup>+</sup> )
1 M LiPF <sub>6</sub> in EMS	> 5.0
1 M LiPF <sub>6</sub> in EMS + 4% FEC	> 5.0
1 M LiPF <sub>6</sub> in EMS:EA (1:1) + 4% FEC	> 5.0
Determined by linear sweep voltammetry on a LiMn <sub>2</sub> O <sub>4</sub> working electrode. <a href="#">[1]</a>	

## Experimental Protocols

### Protocol 1: Preparation of EMS-based Electrolytes

Objective: To prepare EMS-based electrolytes with specified concentrations of salt, additives, and co-solvents.

Materials:

- **Ethyl methyl sulfone (EMS)**, battery grade (99% or higher)
- Lithium hexafluorophosphate (LiPF<sub>6</sub>), battery grade
- Fluoroethylene carbonate (FEC), battery grade
- Ethylene acetate (EA), battery grade
- Argon-filled glovebox (H<sub>2</sub>O < 0.1 ppm, O<sub>2</sub> < 0.1 ppm)
- High-precision balance
- Magnetic stirrer and stir bars
- Volumetric flasks and pipettes

Procedure:

- All materials and equipment must be handled inside an argon-filled glovebox.

- To prepare a 1 M  $\text{LiPF}_6$  in EMS with 4% FEC electrolyte: a. Weigh the required amount of EMS into a clean, dry beaker. b. Slowly add the calculated mass of  $\text{LiPF}_6$  to the EMS while stirring until fully dissolved. c. Add the calculated volume of FEC to achieve a 4% concentration by weight or volume, as specified in the research. d. Continue stirring for several hours to ensure a homogeneous solution.
- To prepare a 1 M  $\text{LiPF}_6$  in EMS:EA (1:1) with 4% FEC electrolyte: a. Weigh equal masses of EMS and EA into a clean, dry beaker to create a 1:1 by weight solvent blend. b. Slowly add the calculated mass of  $\text{LiPF}_6$  to the solvent blend while stirring until fully dissolved. c. Add the calculated amount of FEC to achieve a 4% concentration. d. Stir until the solution is homogeneous.

## Protocol 2: Coin Cell Assembly for Electrochemical Testing

Objective: To assemble 2032-type coin cells for evaluating the electrochemical performance of EMS-based electrolytes.

Materials:

- 2032 coin cell components (casings, spacers, springs)
- Graphite anode
- Lithium metal counter/reference electrode or NMC cathode
- Celgard separator (e.g., Celgard 2500)
- Prepared EMS-based electrolyte
- Crimping machine
- Micropipette

Procedure:

- All cell assembly steps must be performed inside an argon-filled glovebox.

- Place the negative electrode (e.g., graphite) in the center of the bottom can.
- Add a few drops of the prepared EMS-based electrolyte onto the electrode surface to ensure good wetting.
- Place a separator on top of the negative electrode.
- Add a few more drops of electrolyte onto the separator.
- Place the positive electrode (e.g., lithium metal for a half-cell or NMC for a full-cell) on top of the separator.
- Add a spacer and a spring on top of the positive electrode.
- Carefully place the top can over the assembly.
- Crimp the coin cell using a crimping machine to ensure a proper seal.
- Let the assembled cell rest for several hours before electrochemical testing to allow for complete electrolyte wetting of the electrodes and separator.

## Protocol 3: Electrochemical Measurements

Objective: To characterize the performance of the assembled coin cells using various electrochemical techniques.

Equipment:

- Battery cycler (e.g., for galvanostatic cycling)
- Potentiostat/Galvanostat with frequency response analyzer (for electrochemical impedance spectroscopy and cyclic voltammetry)

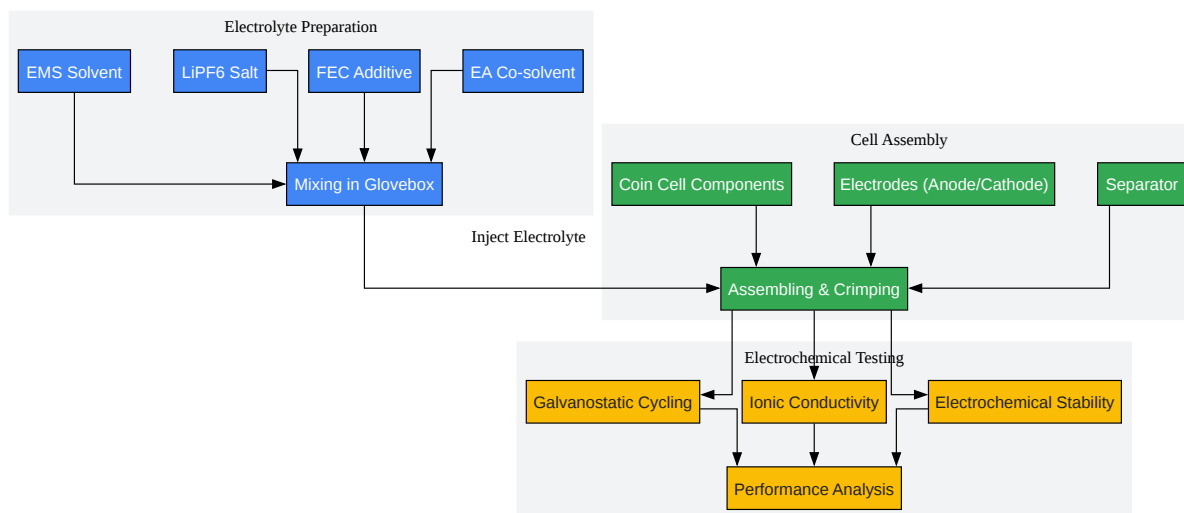
Procedures:

- Galvanostatic Cycling:
  - Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for stable SEI formation.

- Conduct long-term cycling at a desired C-rate (e.g., 1C) for a specified number of cycles (e.g., 100 cycles) within the appropriate voltage window (e.g., 0.02-1.5 V for graphite/Li half-cells, 3.0-4.3 V for NMC/graphite full-cells).<sup>[1]</sup>
- Record the specific capacity, coulombic efficiency, and capacity retention over the cycles.
- Ionic Conductivity Measurement:
  - Use a conductivity cell with two platinum electrodes.
  - Fill the cell with the prepared electrolyte inside the glovebox.
  - Measure the impedance of the cell over a range of frequencies (e.g., 1 Hz to 1 MHz) at various temperatures.
  - Calculate the ionic conductivity from the resistance obtained from the Nyquist plot.
- Electrochemical Stability Window (ESW) Measurement:
  - Assemble a three-electrode cell with a working electrode (e.g., platinum or a cathode material like  $\text{LiMn}_2\text{O}_4$ ), a lithium metal counter electrode, and a lithium metal reference electrode.
  - Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage to a high potential (e.g., 6.0 V vs.  $\text{Li/Li}^+$ ).
  - The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte, defining the anodic stability limit.

## Visualizations

## Experimental Workflow for Electrolyte Evaluation

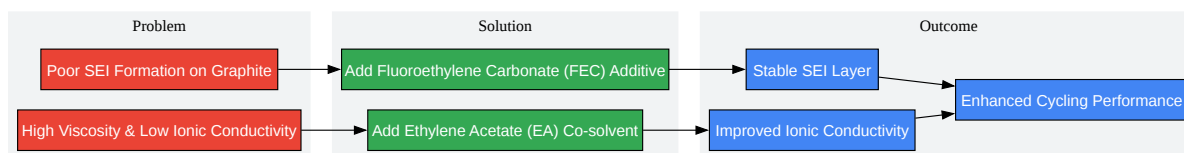


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Caption: Workflow for preparing and testing EMS-based electrolytes.

## Role of Additives and Co-solvents in EMS Electrolytes





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Caption: Addressing EMS challenges with additives and co-solvents.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)